2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
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Overview
Description
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product isolation. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a component in agrochemical formulations.
Mechanism of Action
The mechanism of action of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity, while the methoxyphenol moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.
Flunarizine: A piperazine compound used to treat migraines and vertigo.
Uniqueness
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-5-6-19(23)16(12-18)14-22-9-7-21(8-10-22)13-15-3-2-4-17(20)11-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXHLNJQGNWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387301 |
Source
|
Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-09-4 |
Source
|
Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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